![molecular formula C9H11NO3 B3155662 (S)-2-hydroxy-2-phenylethyl carbamate CAS No. 807334-25-4](/img/structure/B3155662.png)
(S)-2-hydroxy-2-phenylethyl carbamate
Overview
Description
“(S)-2-hydroxy-2-phenylethyl carbamate” is a type of carbamate, which is a key structural motif in many approved drugs and prodrugs . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Synthesis Analysis
Carbamates are synthesized through various chemical methodologies . They are often designed to make drug-target interactions through their carbamate moiety . A green synthesis of carbamates has been reported, which involves Cu@Sal-Cs catalyzed C–O and C–N oxidative coupling .Molecular Structure Analysis
The carbamate functionality is related to amide-ester hybrid features . It imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .Chemical Reactions Analysis
Carbamates are known for their ability to modulate inter- and intramolecular interactions with target enzymes or receptors . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .Physical And Chemical Properties Analysis
Carbamates are known for their good chemical and proteolytic stabilities . They are widely used in the chemical and paint industry as starting materials, intermediates, and solvents .Scientific Research Applications
- Protease Substrate (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate functions as a specific substrate for trypsin, a serine protease enzyme commonly used in protein analysis and characterization. Trypsin cleaves peptide bonds at the C-terminal side of lysine and arginine residues.
- Carbamates, including (S)-2-hydroxy-2-phenylethyl carbamate , play a crucial role in modern drug discovery and medicinal chemistry. They are utilized as peptide bond surrogates due to their chemical stability and cell membrane permeability. Additionally, carbamates can modulate interactions with target enzymes or receptors, making them valuable in drug design .
Drug Design and Medicinal Chemistry
Insecticides and Pest Control
Mechanism of Action
Target of Action
The primary targets of carbamate compounds, such as (S)-2-hydroxy-2-phenylethyl carbamate, are often enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .
Mode of Action
Carbamate compounds interact with their targets by inhibiting the activity of these enzymes . This inhibition disrupts the normal function of the nervous system, leading to various physiological changes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
Carbamate compounds affect several biochemical pathways. They can alter lymphocytic cholinergic signaling through the inhibition of AChE . They also interact with the hypothalamic–pituitary–adrenal axis (HPA axis) and disrupt gonadotropin-releasing hormone (GnRH) biosynthesis and GnRH mediated signaling in immune cells .
Pharmacokinetics
The pharmacokinetics of carbamate compounds involve their absorption, distribution, metabolism, and excretion (ADME). Carbamates are known for their chemical stability and capability to permeate cell membranes, which contributes to their bioavailability . .
Result of Action
The inhibition of AChE by carbamate compounds leads to an accumulation of acetylcholine in the nervous system. This overstimulation can cause rapid and transient Ca 2+ signaling, up-regulation of c-Fos expression and interleukin (IL)-2-induced signal transduction in T and B cells, as well as triggering inflammatory responses in macrophages .
Action Environment
The action, efficacy, and stability of carbamate compounds can be influenced by various environmental factors. Microbes, specifically bacteria, have adapted to the presence of these compounds by evolving degradation pathways, playing a major role in their removal from the biosphere . Due to improper use, some non-target organisms may still be harmed .
Safety and Hazards
properties
IUPAC Name |
[(2S)-2-hydroxy-2-phenylethyl] carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-9(12)13-6-8(11)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSOHUROTFFTFO-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](COC(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-hydroxy-2-phenylethyl carbamate | |
CAS RN |
807334-25-4 | |
Record name | Styramate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0807334254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STYRAMATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEJ2KAZ3W5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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